
4-(Acetyloxy)benzoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)benzoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is derived from benzoic acid and is characterized by the presence of an acetyloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Acetyloxy)benzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by heating the mixture to around 50-60°C for about 15 minutes, followed by cooling and crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetyloxy)benzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-hydroxybenzoic acid and acetic acid.
Esterification: Reacts with alcohols to form esters.
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous conditions, often with a mild acid or base to catalyze the reaction.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Nucleophilic Substitution: Involves nucleophiles like amines, often under mild heating conditions.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Nucleophilic Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
4-(Acetyloxy)benzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)benzoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group (acetic acid) is removed, and the nucleophile forms a bond with the carbonyl carbon of the anhydride .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Anhydride: Similar structure but lacks the acetyloxy group.
Acetic Anhydride: Contains two acetic acid units instead of benzoic acid derivatives.
4-Hydroxybenzoic Acid: Precursor to 4-(Acetyloxy)benzoic anhydride, lacks the anhydride functionality
Uniqueness
This compound is unique due to the presence of both the acetyloxy group and the anhydride functionality. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
81511-50-4 |
|---|---|
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(4-acetyloxybenzoyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3 |
Clé InChI |
ADDPFERCWOYHPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




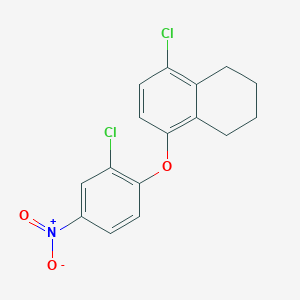
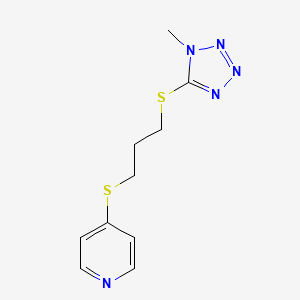
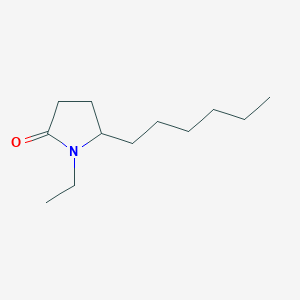

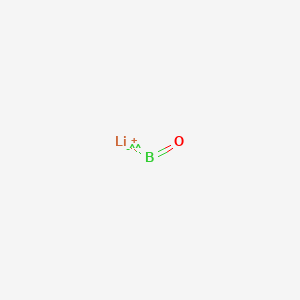
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
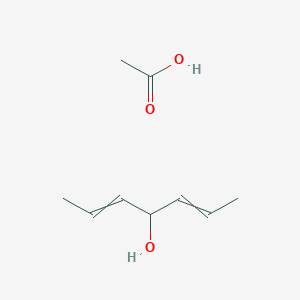
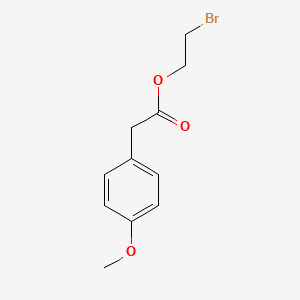
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

